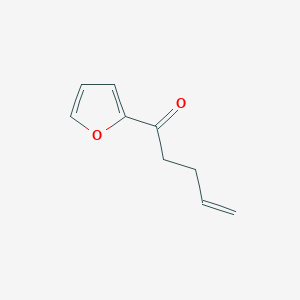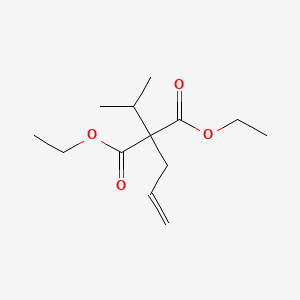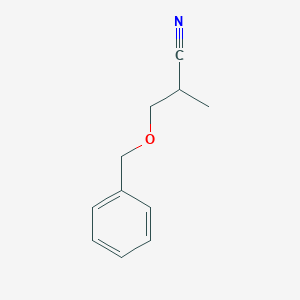
Oxiraneethanol, 2-methyl-
Descripción general
Descripción
Oxiraneethanol, 2-methyl-, also known as 2-(2-methyloxiran-2-yl)ethanol, is an organic compound belonging to the class of epoxides. It is a colorless liquid with a characteristic odor. The molecule consists of a three-membered ring structure (epoxide) with a methyl group attached to one carbon atom and an ethanol chain (hydroxyethyl group) attached to the other.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Oxiraneethanol, 2-methyl- can be synthesized through various methods. One common approach involves the epoxidation of alkenes using peracids or other oxidizing agents. For instance, the reaction of 2-methyl-2-butene with a peracid such as m-chloroperbenzoic acid (m-CPBA) can yield the desired epoxide .
Industrial Production Methods: On an industrial scale, oxiranes (epoxides) are often produced by the catalytic oxidation of alkenes. Ethylene oxide, the simplest epoxide, is prepared by the catalytic oxidation of ethylene using air or oxygen . Similar methods can be adapted for the production of more complex epoxides like Oxiraneethanol, 2-methyl-.
Análisis De Reacciones Químicas
Types of Reactions: Oxiraneethanol, 2-methyl- undergoes various chemical reactions, including:
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as water, alcohols, amines, and halides.
Oxidation and Reduction: The compound can be oxidized to form corresponding diols or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Water, alcohols, amines, halides.
Oxidizing Agents: Peracids, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products:
Ring-Opening Products: Depending on the nucleophile, products can include diols, haloalcohols, and aminoalcohols.
Oxidation Products: Diols.
Reduction Products: Alcohols.
Aplicaciones Científicas De Investigación
Oxiraneethanol, 2-methyl- has a wide range of applications in scientific research:
Organic Synthesis: It serves as a building block for the preparation of various complex molecules, including pharmaceuticals and fine chemicals.
Materials Science: The compound is used in the synthesis of polymers and other materials.
Biodegradability Studies: Research is conducted to understand its environmental impact and degradation pathways.
Mecanismo De Acción
The mechanism of action of Oxiraneethanol, 2-methyl- primarily involves the reactivity of its epoxide ring. The ring strain in the three-membered epoxide makes it highly reactive towards nucleophiles. The nucleophilic attack on the epoxide ring leads to ring-opening reactions, forming various products depending on the nucleophile and reaction conditions .
Comparación Con Compuestos Similares
Ethylene Oxide: The simplest epoxide, used extensively in industrial applications.
Propylene Oxide: Another common epoxide with similar reactivity but different applications.
Butylene Oxide: Used in the production of polymers and other materials.
Uniqueness: Oxiraneethanol, 2-methyl- is unique due to its specific structure, which includes a methyl group and a hydroxyethyl group attached to the epoxide ring. This structure imparts distinct reactivity and properties, making it valuable in specific synthetic and industrial applications.
Propiedades
IUPAC Name |
2-(2-methyloxiran-2-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c1-5(2-3-6)4-7-5/h6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMGAGCAEGFLMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437742 | |
| Record name | Oxiraneethanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59954-67-5 | |
| Record name | Oxiraneethanol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[2-(2,4-dichlorophenoxy)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B3384952.png)


![1-(4-methoxyphenyl)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3384977.png)




![4-[(5-Chloropyridin-2-yl)oxy]phenol](/img/structure/B3385032.png)
![Pyrimido[4,5-d][1,3]diazine-4-thiol](/img/structure/B3385040.png)
